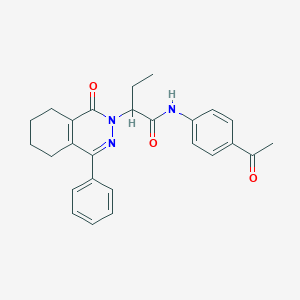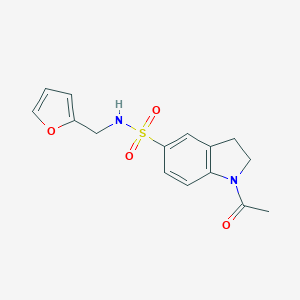
1-(2,4-Dimethyl-phenyl)-5-oxo-pyrrolidine-3-carboxylic acid (5-methyl-isoxazol-3-ylcarbamoyl)-methyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2,4-Dimethyl-phenyl)-5-oxo-pyrrolidine-3-carboxylic acid (5-methyl-isoxazol-3-ylcarbamoyl)-methyl ester, also known as DMPO, is a synthetic compound that has been widely used in scientific research. DMPO is a spin trap that can be used to detect and identify reactive oxygen species (ROS) and free radicals in biological systems.
作用機序
1-(2,4-Dimethyl-phenyl)-5-oxo-pyrrolidine-3-carboxylic acid (5-methyl-isoxazol-3-ylcarbamoyl)-methyl ester acts as a spin trap that can capture and stabilize free radicals and ROS. It reacts with free radicals and ROS to form stable adducts, which can be detected and identified by various spectroscopic techniques, such as electron paramagnetic resonance (EPR) spectroscopy. 1-(2,4-Dimethyl-phenyl)-5-oxo-pyrrolidine-3-carboxylic acid (5-methyl-isoxazol-3-ylcarbamoyl)-methyl ester can trap various types of free radicals and ROS, including superoxide anion, hydroxyl radical, alkoxyl radical, and peroxyl radical.
Biochemical and Physiological Effects:
1-(2,4-Dimethyl-phenyl)-5-oxo-pyrrolidine-3-carboxylic acid (5-methyl-isoxazol-3-ylcarbamoyl)-methyl ester has been shown to have various biochemical and physiological effects in biological systems. It can protect cells and tissues from oxidative damage by scavenging free radicals and ROS. 1-(2,4-Dimethyl-phenyl)-5-oxo-pyrrolidine-3-carboxylic acid (5-methyl-isoxazol-3-ylcarbamoyl)-methyl ester can also modulate the activity of various enzymes and signaling pathways that are involved in oxidative stress and inflammation. 1-(2,4-Dimethyl-phenyl)-5-oxo-pyrrolidine-3-carboxylic acid (5-methyl-isoxazol-3-ylcarbamoyl)-methyl ester has been shown to have neuroprotective, cardioprotective, and hepatoprotective effects in animal models.
実験室実験の利点と制限
1-(2,4-Dimethyl-phenyl)-5-oxo-pyrrolidine-3-carboxylic acid (5-methyl-isoxazol-3-ylcarbamoyl)-methyl ester has several advantages for lab experiments. It is a specific and sensitive probe for detecting and identifying free radicals and ROS in biological systems. It can be used in various experimental settings, including in vitro, ex vivo, and in vivo studies. 1-(2,4-Dimethyl-phenyl)-5-oxo-pyrrolidine-3-carboxylic acid (5-methyl-isoxazol-3-ylcarbamoyl)-methyl ester can also be used in combination with other techniques, such as mass spectrometry and immunohistochemistry, to provide a more comprehensive analysis of oxidative stress in biological systems.
However, 1-(2,4-Dimethyl-phenyl)-5-oxo-pyrrolidine-3-carboxylic acid (5-methyl-isoxazol-3-ylcarbamoyl)-methyl ester also has some limitations for lab experiments. It can react with other reactive species, such as nitric oxide and carbon-centered radicals, which can interfere with the detection of free radicals and ROS. 1-(2,4-Dimethyl-phenyl)-5-oxo-pyrrolidine-3-carboxylic acid (5-methyl-isoxazol-3-ylcarbamoyl)-methyl ester can also generate artifacts and false positives, which can complicate the interpretation of the results. 1-(2,4-Dimethyl-phenyl)-5-oxo-pyrrolidine-3-carboxylic acid (5-methyl-isoxazol-3-ylcarbamoyl)-methyl ester is also relatively expensive and requires specialized equipment and expertise for its use.
将来の方向性
There are several future directions for the research on 1-(2,4-Dimethyl-phenyl)-5-oxo-pyrrolidine-3-carboxylic acid (5-methyl-isoxazol-3-ylcarbamoyl)-methyl ester. One direction is to develop more sensitive and specific spin traps that can detect and identify a wider range of free radicals and ROS. Another direction is to use 1-(2,4-Dimethyl-phenyl)-5-oxo-pyrrolidine-3-carboxylic acid (5-methyl-isoxazol-3-ylcarbamoyl)-methyl ester in combination with other techniques, such as imaging and genetic manipulation, to provide a more detailed analysis of oxidative stress in biological systems. Finally, the use of 1-(2,4-Dimethyl-phenyl)-5-oxo-pyrrolidine-3-carboxylic acid (5-methyl-isoxazol-3-ylcarbamoyl)-methyl ester in clinical research and diagnosis needs to be explored further, as it has the potential to provide valuable information on the oxidative stress status of patients with various diseases.
合成法
1-(2,4-Dimethyl-phenyl)-5-oxo-pyrrolidine-3-carboxylic acid (5-methyl-isoxazol-3-ylcarbamoyl)-methyl ester can be synthesized by the reaction between 2,4-dimethylbenzaldehyde and pyrrolidin-3-one in the presence of a base, followed by reaction with 5-methylisoxazole-3-carbonyl chloride and methylamine. The final product is obtained by esterification with methanol.
科学的研究の応用
1-(2,4-Dimethyl-phenyl)-5-oxo-pyrrolidine-3-carboxylic acid (5-methyl-isoxazol-3-ylcarbamoyl)-methyl ester has been widely used in scientific research to detect and identify ROS and free radicals in biological systems. It can be used in various research fields, including biochemistry, pharmacology, and toxicology. 1-(2,4-Dimethyl-phenyl)-5-oxo-pyrrolidine-3-carboxylic acid (5-methyl-isoxazol-3-ylcarbamoyl)-methyl ester can be used to study the oxidative stress and antioxidant defense system in cells, tissues, and organs. It can also be used to investigate the mechanism of action of drugs and toxins that generate ROS and free radicals.
特性
製品名 |
1-(2,4-Dimethyl-phenyl)-5-oxo-pyrrolidine-3-carboxylic acid (5-methyl-isoxazol-3-ylcarbamoyl)-methyl ester |
|---|---|
分子式 |
C19H21N3O5 |
分子量 |
371.4 g/mol |
IUPAC名 |
[2-[(5-methyl-1,2-oxazol-3-yl)amino]-2-oxoethyl] 1-(2,4-dimethylphenyl)-5-oxopyrrolidine-3-carboxylate |
InChI |
InChI=1S/C19H21N3O5/c1-11-4-5-15(12(2)6-11)22-9-14(8-18(22)24)19(25)26-10-17(23)20-16-7-13(3)27-21-16/h4-7,14H,8-10H2,1-3H3,(H,20,21,23) |
InChIキー |
HRIXQRLXSMAUBN-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)N2CC(CC2=O)C(=O)OCC(=O)NC3=NOC(=C3)C)C |
正規SMILES |
CC1=CC(=C(C=C1)N2CC(CC2=O)C(=O)OCC(=O)NC3=NOC(=C3)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![1-(4-chlorophenyl)-N-{4-[(2,3-dimethylanilino)carbonyl]phenyl}-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B271032.png)




![2-(2,4-dichlorophenyl)-2-oxoethyl 6-bromo-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxylate](/img/structure/B271038.png)
![2-oxo-2-phenylethyl 6-bromo-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxylate](/img/structure/B271039.png)
![2-(4-methoxyphenyl)-2-oxoethyl 6-bromo-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxylate](/img/structure/B271040.png)
![2-(4-methylphenyl)-2-oxoethyl 6-bromo-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxylate](/img/structure/B271041.png)
![N-{4-[2-(3-methoxyphenyl)-2-oxoethoxy]phenyl}-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide](/img/structure/B271042.png)
![2-oxo-2-(thiophen-2-yl)ethyl 6-bromo-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxylate](/img/structure/B271043.png)
![6-bromo-N-[4-(4-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide](/img/structure/B271045.png)